molecular formula C17H22N4O4S B10972917 methyl 4,5-dimethyl-2-[(oxo{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}acetyl)amino]thiophene-3-carboxylate

methyl 4,5-dimethyl-2-[(oxo{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}acetyl)amino]thiophene-3-carboxylate

Cat. No.: B10972917
M. Wt: 378.4 g/mol
InChI Key: NYMYCWIEGIJFAT-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-[(oxo{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}acetyl)amino]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines a thiophene ring, a pyrazole moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethyl-2-[(oxo{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}acetyl)amino]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-[(oxo{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}acetyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Methyl 4,5-dimethyl-2-[(oxo{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}acetyl)amino]thiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-2-[(oxo{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}acetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, pyrazole-containing molecules, and carboxylate esters. Examples include:

Uniqueness

Methyl 4,5-dimethyl-2-[(oxo{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}acetyl)amino]thiophene-3-carboxylate is unique due to its combination of a thiophene ring, a pyrazole moiety, and various functional groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C17H22N4O4S

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 4,5-dimethyl-2-[[2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C17H22N4O4S/c1-8-11(4)26-16(13(8)17(24)25-6)19-15(23)14(22)18-7-12-9(2)20-21(5)10(12)3/h7H2,1-6H3,(H,18,22)(H,19,23)

InChI Key

NYMYCWIEGIJFAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(=O)NCC2=C(N(N=C2C)C)C)C

Origin of Product

United States

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